molecular formula C14H18N6O3 B11524246 4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate

4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate

Cat. No.: B11524246
M. Wt: 318.33 g/mol
InChI Key: CXCIXCZATNMCQF-LZYBPNLTSA-N
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Description

4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate typically involves multiple steps. One common method involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with an appropriate aldehyde to form the corresponding hydrazone. This intermediate is then reacted with 2-ethoxyphenyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
  • 2-ethoxyphenyl acetate
  • 1,2,4-triazole derivatives

Uniqueness

What sets 4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N6O3

Molecular Weight

318.33 g/mol

IUPAC Name

[4-[(E)-[(4-amino-5-methyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-2-ethoxyphenyl] acetate

InChI

InChI=1S/C14H18N6O3/c1-4-22-13-7-11(5-6-12(13)23-10(3)21)8-16-18-14-19-17-9(2)20(14)15/h5-8H,4,15H2,1-3H3,(H,18,19)/b16-8+

InChI Key

CXCIXCZATNMCQF-LZYBPNLTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NN=C(N2N)C)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NN=C(N2N)C)OC(=O)C

Origin of Product

United States

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